2-chloro-N-pentylpyridine-3-sulfonamide
Description
Significance of Sulfonamide and Pyridine (B92270) Scaffolds in Contemporary Drug Discovery and Development
The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug development, celebrated for its wide spectrum of pharmacological activities. nih.govijpsonline.com This versatility has led to the creation of numerous drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions. researchgate.net Sulfonamides are integral to the synthesis of antibacterial, antihypertensive, and antidiabetic medications. evitachem.com Their ability to act as inhibitors for enzymes like carbonic anhydrase highlights their therapeutic potential. researchgate.net
Similarly, the pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. nih.gov Its presence in a multitude of FDA-approved drugs underscores its importance. The pyridine moiety is known to enhance the pharmacological profile of molecules and is a key component in drugs with anticancer, antiviral, and antimicrobial properties. researchgate.netmdpi.com The combination of sulfonamide and pyridine scaffolds in a single molecule can lead to synergistic effects, resulting in compounds with enhanced biological activity. bldpharm.com
Historical Context and Evolution of Sulfonamide Derivatives in Medicinal Chemistry
The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, the first broadly effective antibacterial drug. researchgate.netevitachem.com This discovery was a landmark in medicine, paving the way for the antibiotic era. evitachem.com Initially, the focus was on developing sulfonamides as antimicrobial agents. nih.gov However, subsequent research revealed that sulfonamide derivatives possess a much broader range of therapeutic applications. smolecule.com
Over the decades, medicinal chemists have synthesized thousands of sulfonamide derivatives, leading to the development of drugs for various conditions beyond bacterial infections. evitachem.com This evolution has given rise to diuretics, antidiabetic drugs, and anti-inflammatory agents. smolecule.com The historical development of sulfonamides showcases a remarkable journey from a single class of antibacterials to a versatile scaffold in modern drug discovery. researchgate.netsmolecule.com
Overview of 2-chloro-N-pentylpyridine-3-sulfonamide within the Broader Pyridine Sulfonamide Chemical Space
This compound is a specific molecule within the vast chemical space of pyridine sulfonamides. While detailed research on this particular compound is not extensively available in public literature, its structure suggests it belongs to a class of compounds with significant potential in medicinal chemistry. The synthesis of similar pyridine sulfonamides often involves the reaction of a substituted pyridine sulfonyl chloride with an appropriate amine. mdpi.comijarsct.co.in
The general structure of 2-chloro-N-substituted-pyridine-3-sulfonamides has been explored for various biological activities. For instance, compounds with different substitutions on the sulfonamide nitrogen have been investigated as potential antimalarial agents. mdpi.com The chloro-substituent on the pyridine ring and the pentyl group on the sulfonamide nitrogen of the target compound will influence its physicochemical properties, such as lipophilicity and solubility, which in turn affect its biological activity.
The table below outlines the basic chemical properties of this compound.
| Property | Value |
| CAS Number | 1156388-42-9 |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S |
| Molecular Weight | 262.76 g/mol |
| IUPAC Name | This compound |
| InChI Key | BUQRXOHGWJMWRA-UHFFFAOYSA-N |
The exploration of the broader pyridine sulfonamide chemical space continues to be an active area of research, with new derivatives being synthesized and evaluated for their therapeutic potential. bldpharm.comijarsct.co.in
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-N-pentylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXOHGWJMWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Target Interactions
In Vitro Biological Screening and Mechanistic Investigations of 2-chloro-N-pentylpyridine-3-sulfonamide and Related Derivatives
The pyridine (B92270) sulfonamide scaffold is a versatile structure that has been explored for its potential to interact with a wide range of biological targets. This section details the in vitro enzyme inhibition studies conducted on derivatives related to this compound, highlighting their activity against various carbonic anhydrase isoforms, glycosidases, acetylcholinesterase, dihydropteroate (B1496061) synthetase, and phosphoinositide kinases.
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com Their mechanism of action involves the binding of the sulfonamide group in its anionic form (SO₂NH⁻) to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-bound water or hydroxide ion, thereby disrupting the catalytic hydration of carbon dioxide. mdpi.com Pyridine-3-sulfonamide (B1584339) derivatives, in particular, have been investigated for their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov
In a study of 4-substituted pyridine-3-sulfonamides, compounds exhibited a broad range of inhibitory activity. nih.gov For instance, certain 1,2,3-triazole derivatives of pyridine-3-sulfonamide showed varying degrees of inhibition against the targeted isoforms. mdpi.comnih.gov The inhibition constants (Kᵢ) for some compounds reached levels of 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.gov Notably, selectivity for the cancer-associated isoforms was observed, with one compound demonstrating a 5.9-fold selectivity for hCA IX over the ubiquitous hCA II. nih.gov Another derivative exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov
Further research on coumarin/sulfonamide derivatives containing a triazolyl pyridine moiety also identified potent and selective inhibitors of hCA IX and XII. mdpi.com One sulfonamide compound, in particular, showed strong inhibition against hCA IX (Kᵢ of 11.7 nM) and hCA XII (Kᵢ of 9.8 nM), while also potently inhibiting the cytosolic hCA II (Kᵢ of 6.8 nM). mdpi.com The coumarin derivatives demonstrated high selectivity, with inhibition constants against the tumor-associated hCA IX and XII ranging from 12.7 nM to 44.5 nM, while only weakly inhibiting the cytosolic hCA I and II isoforms. mdpi.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Pyridine Sulfonamide Derivatives
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Highlights | Reference |
|---|---|---|---|---|
| 4-Substituted Pyridine-3-Sulfonamide | hCA II | 271 nM | - | nih.gov |
| 4-Substituted Pyridine-3-Sulfonamide | hCA IX | 137 nM | 5.9-fold selective over hCA II | nih.gov |
| 4-Substituted Pyridine-3-Sulfonamide | hCA XII | 91 nM | 23.3-fold selective over hCA IX | nih.gov |
| Sulfonamide with Triazolyl Pyridine | hCA II | 6.8 nM | - | mdpi.com |
| Sulfonamide with Triazolyl Pyridine | hCA IX | 11.7 nM | Potent inhibitor | mdpi.com |
| Sulfonamide with Triazolyl Pyridine | hCA XII | 9.8 nM | Potent inhibitor | mdpi.com |
| Coumarin with Triazolyl Pyridine | hCA IX / hCA XII | 12.7 nM - 44.5 nM | Selective over hCA I and hCA II | mdpi.com |
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound were not found, related pyridine-based sulfonamides have been investigated for their potential to inhibit these enzymes. One study described the synthesis of novel pyridine-based heterocyclic compounds with sulfonamide moieties and evaluated their alpha-amylase inhibition activity. eurjchem.com Another recent study synthesized a series of 2-chloro pyridine incorporated thiosemicarbazones and tested their in vitro α-glucosidase inhibitory potential. researchgate.net The most active compound in this series demonstrated an IC₅₀ value of 30.5 ± 0.41 μM against the α-glucosidase enzyme. researchgate.net Other compounds in the series showed good to moderate inhibition. researchgate.net
Table 2: α-Glucosidase Inhibition by 2-Chloro Pyridine Derivatives
| Compound Series | Most Active Compound's IC₅₀ | Other Compounds' Activity | Reference |
|---|---|---|---|
| 2-chloro pyridine incorporated thiosemicarbazones | 30.5 ± 0.41 μM | Good to moderate inhibition (IC₅₀ values of 234.2 ± 4.18 μM and 289.4 ± 4.91 μM for two other compounds) | researchgate.net |
Dihydropteroate synthase (DHPS) is an essential enzyme in the folate synthesis pathway of bacteria, making it a key target for antimicrobial agents. patsnap.com Sulfonamides function as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). patsnap.comnih.gov Research into novel sulfonamides has led to the development of derivatives with potent DHPS inhibitory action. A study focusing on a series of N-sulfonamide 2-pyridone derivatives, which are structurally related to pyridine-sulfonamides, identified compounds that act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). nih.gov The most potent compound from this series exhibited an IC₅₀ value of 2.76 μg/mL against the DHPS enzyme. nih.gov Docking studies suggested that this compound occupies the p-aminobenzoic acid binding pocket of DHPS. nih.gov
Table 3: DHPS Enzyme Inhibition by N-Sulfonamide 2-Pyridone Derivatives
| Compound Series | Most Potent Inhibitor's IC₅₀ | Mechanism | Reference |
|---|---|---|---|
| N-sulfonamide 2-pyridone derivatives | 2.76 μg/mL | Dual inhibitor of DHPS and DHFR | nih.gov |
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell proliferation, survival, and metabolism, and its aberrant activation is implicated in cancer. nih.govmdpi.com Consequently, PI3K has become a significant target for anti-cancer drug development. mdpi.com Several sulfonamide-based molecules have been developed as PI3K inhibitors. nih.gov A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as novel PI3K/mTOR dual inhibitors. mdpi.com Structure-activity relationship studies suggested that a 2,4-difluoro-N-(2-methoxypyridine-3-yl) benzenesulfonamide structure was particularly effective for PI3K inhibitory activity. mdpi.com Another study reported a potential novel PI3K inhibitor, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), which demonstrated high potency against PI3Ks. researchgate.net While specific data for PI4K inhibition by pyridine sulfonamides is sparse, it is known that some broad-spectrum PI3K inhibitors, such as wortmannin, can also cross-react with and inhibit PI4K. nih.gov
Table 4: Activity of Pyridine Sulfonamide-Related Compounds Against PI3K
| Compound Type | Target(s) | Activity Notes | Reference |
|---|---|---|---|
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Designed as dual inhibitors; 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide part showed strong PI3K activity. | mdpi.com |
| N-(2-chloro...pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) | PI3K | Screened for high potency against PI3Ks. | researchgate.net |
| Solubilized sulfonamide analogues of ZSTK474 | PI3Kα | Several derivatives demonstrated high PI3Kα enzyme potency. | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the biological activities and molecular target interactions for the compound “this compound” corresponding to the sections outlined in your request.
The search for information on this specific molecule's activity in the following areas did not yield any results:
Falcipain-2 Inhibition: No studies were found that evaluated the inhibitory activity of this compound against the antimalarial target falcipain-2.
Antiproliferative Activity: There is no published data on the antiproliferative effects of this compound against the specified cancer cell lines (MCF7, MeWo, SK-BR-3, MG-63).
Antimalarial Activity: In vitro assays measuring the activity of this compound against Plasmodium falciparum have not been reported in the available literature.
Antiviral Activity: The potential antiviral activity targeting the Hepatitis C Virus NS4B protein for this specific compound is not documented.
Antibacterial Activity: There are no reports on the antibacterial efficacy of this compound against specific bacterial strains such as Pseudomonas aeruginosa or Escherichia coli.
Preclinical Evaluation: No preclinical studies in relevant animal models of disease involving this compound have been published.
While the broader class of sulfonamides and other pyridine-sulfonamide derivatives have been investigated for these biological activities, the strict adherence to the specified compound, "this compound," as per the instructions, prevents the inclusion of such related but distinct information. Therefore, it is not possible to generate the requested article with the required scientific accuracy and specificity.
Preclinical Evaluation in Relevant Animal Models of Disease
Efficacy Assessment in Established In Vivo Disease Models
There is no specific information available from in vivo studies for this compound. Research on analogous compounds, such as other substituted pyridine sulfonamides, has shown activity in various models, but direct extrapolation of these findings to the target compound is not scientifically valid without specific experimental data.
Due to the absence of research findings, a data table on the efficacy of this compound in in vivo models cannot be generated.
Pharmacodynamic Responses and Proposed Mechanisms In Vivo
Similarly, there is a lack of published data on the pharmacodynamic responses and the proposed in vivo mechanisms of action for this compound. Pharmacodynamic studies are crucial for understanding how a compound affects the body over time and what molecular pathways it interacts with to produce a therapeutic effect. Without such studies, any discussion of the in vivo mechanism of action would be purely speculative.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent and selective molecules.
Application of Conventional Multiple Regression Analysis in SAR
Multiple Linear Regression (MLR) is a foundational QSAR technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). researchgate.net In the context of pyridine-3-sulfonamide (B1584339) derivatives, MLR has been successfully applied to elucidate the key structural features governing their activity.
For instance, QSAR studies on a series of sulfonamide derivatives have utilized MLR to correlate various molecular descriptors with biological outcomes. semanticscholar.org These analyses have shown that anticancer activity can be dependent on a combination of factors including:
Topological descriptors: These relate to the connectivity and branching of the molecule.
Electronic descriptors: Properties such as the distribution of charges within the molecule.
Spatial descriptors: Parameters related to the three-dimensional shape of the molecule.
A QSPR (Quantitative Structure-Property Relationship) study on 60 sulfonamide drugs successfully used a genetic algorithm combined with MLR to predict thermodynamic properties, demonstrating the robustness of this statistical method in modeling molecular characteristics. researchgate.net This approach allows researchers to identify which structural modifications are likely to enhance a desired biological effect, thereby streamlining the drug discovery process.
Interactive Table: Descriptors in MLR-QSAR Models for Sulfonamides
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | First-order connectivity index (χ1) | Relates to molecular size and branching, affecting solubility and binding. |
| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |
| Spatial | Molecular Volume | Determines the fit within a receptor's binding pocket. |
| Thermodynamic | Enthalpy of Formation (ΔHf) | Relates to the stability of the compound. |
Utilization of Three-Dimensional QSAR Methodologies (e.g., Comparative Molecular Field Analysis - CoMFA)
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the interaction between a ligand and its receptor by considering the molecule's 3D properties. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. nih.govmdpi.com
In a CoMFA study, molecules are aligned in 3D space, and their interaction energies with a probe atom are calculated at various grid points, generating steric and electrostatic fields. nih.gov The resulting data is then analyzed using statistical methods to create a model that can predict the activity of new compounds.
For sulfonamide inhibitors targeting various enzymes, CoMFA has been instrumental in:
Identifying key interaction regions: The analysis generates contour maps that highlight areas where steric bulk is favored or disfavored, and where positive or negative electrostatic potential enhances activity.
Guiding rational drug design: These maps provide a visual guide for medicinal chemists to design new molecules with improved binding affinity. For example, a CoMFA model might indicate that adding a bulky, electropositive group at a specific position on the pyridine (B92270) ring would increase activity. nih.gov
A CoMFA study on sulfonamide inhibitors of β-carbonic anhydrase from Mycobacterium tuberculosis yielded a predictive model that indicated both steric and electrostatic factors play a significant role in inhibitory activity. nih.gov Such models are powerful tools for designing novel, more potent inhibitors. nih.gov
Impact of Substituent Variations on Biological Activity
The biological activity of the pyridine-3-sulfonamide core can be finely tuned by altering the substituents on both the pyridine ring and the sulfonamide moiety. openaccesspub.org
Influence of Chlorine Substitution Position on the Pyridine Ring
The presence and position of a chlorine atom on the pyridine ring significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. eurochlor.org In 2-chloro-N-pentylpyridine-3-sulfonamide, the chlorine atom at the C2 position serves several roles:
Electronic Modulation: As an electron-withdrawing group, chlorine alters the electron density of the pyridine ring, which can affect its ability to form hydrogen bonds and other interactions with a biological target.
Steric Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and its fit within a binding site.
Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the compound's half-life.
SAR studies have consistently shown that the specific placement of halogen substituents is critical. Changing the substitution pattern can dramatically alter or even abolish biological activity, demonstrating that this is a highly sensitive position for molecular modification. eurochlor.org
Role of the N-pentyl Group on the Sulfonamide Moiety in Modulating Activity
The N-alkyl group on the sulfonamide nitrogen is a key determinant of the compound's properties, particularly its lipophilicity. The N-pentyl group in this compound imparts a significant degree of lipophilicity (fat-solubility), which can be crucial for several reasons:
Membrane Permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes and reach its intracellular target.
Hydrophobic Interactions: The pentyl chain can fit into hydrophobic pockets within a receptor or enzyme active site, forming favorable van der Waals interactions and increasing binding affinity.
Studies on related sulfonamides have shown that varying the length and branching of the N-alkyl chain directly correlates with changes in activity. Increased steric hindrance from larger or branched alkyl groups can also play a role, sometimes preventing unwanted side reactions or promoting specific binding conformations. nih.gov
Effects of Other N-Alkyl/Aryl Substituents on Sulfonamide Activity
Expanding beyond the N-pentyl group, the nature of the substituent on the sulfonamide nitrogen offers a wide scope for modulating biological activity. researchgate.net
N-Alkyl Substituents: The size, shape, and lipophilicity of the N-alkyl group are critical. SAR studies often explore a range of linear and branched alkyl chains to find the optimal balance for activity and pharmacokinetic properties. As seen in some series, larger alkyl groups can increase steric hindrance, which may either enhance or decrease activity depending on the specific target. nih.gov
N-Aryl Substituents: Replacing the alkyl group with an aryl (e.g., phenyl, pyridyl) or heteroaryl ring introduces a different set of properties. researchgate.net Aryl groups can engage in π-π stacking interactions with aromatic amino acid residues in a binding site. Furthermore, the aryl ring itself can be substituted, providing additional points for modification to fine-tune electronic properties and explore deeper binding pockets. Structure-activity relationship studies have demonstrated that substituting the sulfonamide nitrogen with different aryl groups can lead to compounds with varied biological profiles, including antibacterial, anti-inflammatory, and anticancer activities. ontosight.ai
Interactive Table: Impact of N-Substituent on Sulfonamide Activity
| N-Substituent Type | Example | Key Interactions | Typical Effect on Properties |
| Short Alkyl | Methyl, Ethyl | Hydrophobic interactions | Lower lipophilicity, may fit small pockets. |
| Long Alkyl | Pentyl , Hexyl | Strong hydrophobic interactions | Higher lipophilicity, improved membrane permeability. |
| Branched Alkyl | Isopropyl | Steric hindrance, hydrophobic interactions | Can provide selectivity by fitting specific pocket shapes. |
| Aryl | Phenyl | π-π stacking, hydrophobic interactions | Introduces rigidity, allows for further substitution. |
| Heteroaryl | Pyridyl | H-bonding, π-π stacking | Can act as hydrogen bond acceptor/donor, modulating solubility and binding. |
Structural Modifications to the Pyridine Core and Sulfonamide Linkage
The biological activity of pyridine sulfonamide derivatives is significantly influenced by structural modifications to both the pyridine core and the sulfonamide linkage. Structure-Activity Relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyridine ring, as well as alterations to the sulfonamide linker, can modulate the compound's efficacy and selectivity.
Modifications to the pyridine core often involve the introduction of various functional groups to explore their impact on biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyridine ring, which in turn can affect its interaction with biological targets. A review of pyridine derivatives has shown that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while the presence of halogen atoms or bulky groups may lead to a decrease in activity. nih.gov
Table 1: Impact of Structural Modifications on the Activity of Pyridine Sulfonamide Analogs
| Modification Site | Substituent/Modification | Observed Effect on Activity |
|---|---|---|
| Pyridine Core | Methoxy (-OCH3) | Generally increases activity |
| Hydroxyl (-OH) | Can enhance activity through hydrogen bonding | |
| Halogens (e.g., -F, -Cl, -Br) | Variable effects, can decrease activity | |
| Bulky Groups | Often leads to decreased activity | |
| Sulfonamide Linkage | N-Alkylation/N-Arylation | Influences lipophilicity and binding |
| Replacement with other linkers | Can alter binding mode and selectivity |
Pharmacophore Modeling and Ligand-Target Interaction Profiling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net This approach is instrumental in understanding how a ligand interacts with its target and in designing new molecules with improved properties. dovepress.com For the pyridine sulfonamide class of compounds, pharmacophore models can elucidate the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern their binding affinity.
A typical pharmacophore model for a pyridine sulfonamide derivative might include:
A hydrogen bond acceptor feature associated with the nitrogen atom of the pyridine ring.
A hydrogen bond donor feature from the sulfonamide NH group.
Hydrogen bond acceptor features from the sulfonyl oxygen atoms.
A hydrophobic feature corresponding to the N-pentyl group.
An aromatic ring feature from the pyridine core.
Ligand-target interaction profiling, often performed using molecular docking simulations, provides a more detailed view of how these pharmacophoric features interact with the amino acid residues in the binding site of a target protein. researchgate.net These studies can reveal specific hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the ligand-protein complex. For example, the sulfonamide group might form crucial hydrogen bonds with backbone amides or charged residues in the active site, while the pyridine ring could engage in π-π stacking or other aromatic interactions. nih.gov
Table 2: Key Pharmacophoric Features and Potential Interactions
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Target Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bond with donor residues (e.g., Lys, Arg) |
| Hydrogen Bond Donor | Sulfonamide N-H | Hydrogen bond with acceptor residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Hydrogen bond with donor residues (e.g., Ser, Thr) |
| Hydrophobic Region | N-pentyl chain | van der Waals interactions with hydrophobic pockets |
| Aromatic Ring | Pyridine Core | π-π stacking with aromatic residues (e.g., Phe, Tyr) |
Bioisosteric Replacement Strategies within the Pyridine Sulfonamide Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. drughunter.com This technique is particularly useful for optimizing lead compounds by enhancing potency, selectivity, metabolic stability, and reducing toxicity. sci-hub.se
Within the pyridine sulfonamide framework, several bioisosteric replacement strategies can be envisioned:
Pyridine Core Replacements: The pyridine ring can be replaced with other five- or six-membered heterocyclic rings to explore different electronic distributions and steric properties. rsc.org For example, replacing the pyridine with a pyrimidine, pyrazine, or even a non-aromatic ring like cyclohexyl could lead to improved properties. sci-hub.se The choice of bioisostere would depend on the specific interactions the pyridine ring makes with the target.
Sulfonamide Group Replacements: The sulfonamide group is a common target for bioisosteric replacement due to its potential for metabolic liabilities and off-target effects. drughunter.comresearchgate.net Classical bioisosteres for the sulfonamide group include sulfoxides and sulfoximines. sci-hub.se Non-classical bioisosteres, which may not have the same number of atoms but mimic the functional properties, could include groups like reversed amides or certain heterocyclic rings that can replicate the hydrogen bonding pattern of the sulfonamide. drughunter.comsci-hub.se
N-Pentyl Chain Replacements: The N-pentyl group contributes to the lipophilicity of the molecule. Bioisosteric replacement of this alkyl chain with other hydrophobic groups, such as a cyclopropylmethyl group or a branched alkyl chain, could fine-tune the compound's solubility and membrane permeability.
Table 3: Potential Bioisosteric Replacements for this compound
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene | Modulate aromaticity, hydrogen bonding capacity, and metabolic stability |
| Sulfonamide (-SO2NH-) | Sulfoximine (-S(O)(NH)-) | Retain similar geometry and hydrogen bonding with potentially improved properties |
| N-Pentyl Chain | Cyclopentyl, Isobutyl | Alter lipophilicity and conformational flexibility |
| Chloro Group | Fluorine, Trifluoromethyl | Modify electronic properties and metabolic stability |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 2-chloro-N-pentylpyridine-3-sulfonamide, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are instrumental in characterizing the active site of a target protein and elucidating the specific binding modes of ligands. For pyridine (B92270) sulfonamide derivatives, studies have successfully used docking to understand interactions with target enzymes. For instance, in research on related mdpi.commdpi.comacs.orgtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, molecular docking was employed to investigate how these compounds bind to the active site of the falcipain-2 enzyme. The simulations revealed key interactions with amino acid residues such as GLN36D, GLY83D, and CYS42D. mdpi.com
Similarly, when studying pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, computational procedures helped to investigate the binding mode of these compounds within the enzyme's active site. mdpi.com For this compound, this approach would involve docking the molecule into the crystal structure of a relevant target protein. The simulation would identify crucial interactions, such as hydrogen bonds formed by the sulfonamide group's oxygen and nitrogen atoms, and hydrophobic interactions involving the N-pentyl chain and the pyridine ring. This detailed view of the binding mode is fundamental for explaining the compound's mechanism of action and for designing derivatives with improved binding characteristics.
Beyond just predicting the binding pose, molecular docking is widely used to estimate the binding affinity between a ligand and its target. This is achieved through scoring functions, which are mathematical models that approximate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction and, consequently, higher predicted potency.
In the development of novel cyclooxygenase-2 (COX-2) inhibitors, docking simulations were used to determine the probable binding model for pyridine acyl sulfonamide derivatives and to correlate these findings with their inhibitory activity. nih.gov The binding affinities, often expressed in kcal/mol, allow for the ranking of a series of compounds. For a set of virtual or newly synthesized derivatives of this compound, docking scores can be used to prioritize which compounds are most likely to be potent inhibitors and are therefore the best candidates for synthesis and in vitro testing. This ranking helps to focus experimental efforts on the most promising molecules.
Table 1: Representative Amino Acid Interactions in Molecular Docking of Sulfonamide Derivatives
| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |
| Pyridine Acyl Sulfonamides | Cyclooxygenase-2 (COX-2) | Arg513, His90 | Hydrogen Bonding, π-Sulfur |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase IX | His94, His96, His119 | Coordination with Zinc ion |
| mdpi.commdpi.comacs.orgTriazolo[4,3-a]pyridine Sulfonamides | Falcipain-2 | Cys42, Gln36 | Hydrogen Bonding, Hydrophobic |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide deep insights into the intrinsic properties of a molecule like this compound.
DFT calculations can map the electron density distribution of a molecule, allowing for the determination of various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
For this compound, DFT would be used to calculate its molecular electrostatic potential (MESP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with its biological target and for understanding its metabolic fate. For example, DFT studies on sulfonamide-substituted silatranes have been used to determine the distribution of electron density and calculate their MESP to understand their supramolecular structure. researchgate.net
A molecule's three-dimensional shape (conformation) is critical to its biological activity. DFT calculations are used to find the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. researchgate.net For a flexible molecule like this compound, which has a rotatable N-pentyl chain, conformational analysis is essential. arxiv.org
By calculating the potential energy surface, DFT can identify various low-energy conformers and the energy barriers between them. This is crucial because the biologically active conformation that binds to the protein may not be the lowest energy conformation in solution. Studies on related halopyridines have utilized DFT to compute molecular structures and compare them with experimental data, confirming the accuracy of the method. researchgate.net This optimized geometry is also the ideal starting point for more accurate molecular docking simulations.
In Silico High-Throughput Screening and Virtual Library Design
In silico high-throughput screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
This approach was effectively used in the search for new antimalarial agents, where a virtual library of 1561 triazolopyridine sulfonamide compounds was investigated through virtual screening and molecular docking methods to identify hits against the falcipain-2 enzyme. mdpi.com Similarly, a high-throughput screening campaign led to the discovery of 2-sulfonyl/sulfonamide pyrimidines as novel inhibitors of Werner syndrome protein (WRN). acs.orgnih.gov
Starting with the core structure of this compound, a vast virtual library can be designed by systematically modifying its constituent parts. For example, the N-pentyl group could be replaced with various other alkyl or aryl groups, and the chloro substituent on the pyridine ring could be moved or replaced with other halogens or functional groups. This virtual library would then be computationally screened against a specific biological target using molecular docking. The top-scoring compounds from this screening process become high-priority candidates for synthesis and biological evaluation, significantly accelerating the discovery of new lead compounds. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis for Intermolecular Interaction Studies
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule, providing crucial information about its reactivity and intermolecular interaction sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. ijaers.comresearchgate.net
For this compound, the MEP map would reveal distinct electrostatic regions. The oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring are expected to be the most electron-rich areas, depicted in red. These negative potential sites are the primary locations for hydrogen bonding and interactions with electrophiles. ijaers.comresearchgate.net Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit a positive electrostatic potential, shown in blue, making them prone to interactions with nucleophiles. ijaers.com
The analysis of the MEP surface helps in understanding how this compound might interact with biological targets, such as receptor binding sites. The distribution of electrostatic potential is a key determinant in the formation of non-covalent interactions, which are fundamental to molecular recognition and biological activity.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |
| Sulfonamide Oxygen Atoms | Highly Negative (Red) | Hydrogen bond acceptor, site for electrophilic attack |
| Pyridine Nitrogen Atom | Negative (Red/Yellow) | Hydrogen bond acceptor, coordination with metal ions |
| Sulfonamide NH Hydrogen | Highly Positive (Blue) | Hydrogen bond donor, site for nucleophilic attack |
| Pentyl Chain Hydrogens | Slightly Positive | Weak hydrophobic and van der Waals interactions |
| Aromatic Ring | Neutral/Slightly Negative (Green/Yellow) | π-π stacking interactions |
This is an interactive data table based on predicted values for this compound, inferred from computational studies on similar sulfonamide and pyridine derivatives.
Prediction of ADMET Parameters (In Silico ADMET)
The in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early phases of drug discovery, allowing for the assessment of a compound's pharmacokinetic and safety profile. nih.govajol.info These computational models help to identify potential liabilities and guide the optimization of lead compounds. For this compound, a range of ADMET parameters can be predicted to evaluate its drug-likeness. nih.govresearchgate.net
Key predicted parameters often include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints such as mutagenicity and carcinogenicity. researchgate.netmdpi.com Sulfonamide derivatives are generally expected to exhibit good oral bioavailability. nih.gov The predicted ADMET profile for this compound, based on data from similar compounds, suggests it would likely have favorable absorption and distribution characteristics. However, potential inhibition of certain cytochrome P450 isozymes could be a factor in its metabolic pathway.
Table 2: Predicted ADMET Profile for this compound
| Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Good potential for oral absorption |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |
| Plasma Protein Binding | High (>90%) | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of interaction with CYP3A4-metabolized drugs |
| Excretion | ||
| Total Clearance | Low to Moderate | Suggests a moderate rate of elimination from the body |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low likelihood of causing genetic mutations |
| Carcinogenicity | Negative | Predicted to be non-carcinogenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
This is an interactive data table. The values are representative predictions for this compound based on in silico studies of analogous sulfonamide-containing compounds. nih.govresearchgate.netresearchgate.netmdpi.com
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets for 2-chloro-N-pentylpyridine-3-sulfonamide and its Analogs
The pyridine (B92270) sulfonamide core is known to interact with a variety of biological targets. Future research should focus on a broad screening of this compound against a panel of enzymes and receptors to identify novel biological activities. Based on the activities of structurally related compounds, several target classes are of particular interest.
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in numerous physiological and pathological processes. Various pyridine sulfonamide derivatives have been shown to be potent inhibitors of different CA isoforms. researchgate.netamanote.comresearchgate.net Investigating the inhibitory activity of this compound against the 16 known mammalian CA isoforms could reveal selective inhibitors for isoforms implicated in diseases such as glaucoma, epilepsy, and cancer. researchgate.netamanote.com
Kinases: Several pyridine sulfonamide derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. For example, pyridine-sulfonamide hybrids have shown potential as VEGFR-2 inhibitors, a key target in angiogenesis. mdpi.com Additionally, sulfonamide methoxypyridine derivatives have been developed as PI3K/mTOR dual inhibitors. researchgate.net Screening this compound against a broad kinase panel could uncover novel anti-cancer or anti-inflammatory activities.
Enzymes in Neurodegenerative Diseases: The pyridine sulfonamide scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Quinoline-sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes that are key targets in the management of Alzheimer's disease. ekb.eg Given the multifactorial nature of neurodegenerative diseases, identifying a novel inhibitor of these enzymes could be of significant therapeutic value. nih.govekb.egnih.gov
Other Potential Targets: The structural similarities of sulfonamides to p-aminobenzoic acid (PABA) make them classic inhibitors of dihydropteroate (B1496061) synthetase in bacteria, suggesting potential antibacterial applications. openaccesspub.orgscbt.com Furthermore, pyridine acyl sulfonamide derivatives have been designed as cyclooxygenase-2 (COX-2) inhibitors, indicating anti-inflammatory potential.
A comprehensive screening approach, including high-throughput screening and phenotypic assays, will be crucial in identifying the most promising biological targets for this compound and its future analogs.
Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency
Once a primary biological target is identified, the next step will be the rational design and synthesis of next-generation analogs of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be pivotal in this process.
Modifications of the N-pentyl Group: The N-pentyl group offers a key point for modification. Varying the length and branching of the alkyl chain can influence lipophilicity and steric interactions within the binding pocket of a target enzyme. Introduction of cyclic moieties or functional groups could also lead to enhanced interactions and improved pharmacological properties.
Substitution on the Pyridine Ring: The 2-chloro substituent on the pyridine ring is another site for modification. While the chlorine atom may be important for activity, its replacement with other halogens (e.g., fluorine, bromine) or small alkyl or alkoxy groups could fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity.
Positional Isomers: The synthesis of positional isomers, for instance, moving the sulfonamide group to a different position on the pyridine ring, could lead to compounds with entirely different biological activity profiles.
The synthesis of these new analogs will likely involve established synthetic routes for pyridine sulfonamides, providing a straightforward path to a diverse library of compounds for further biological evaluation.
Application of Advanced Computational Methods for De Novo Design and Predictive Modeling
Advanced computational methods are indispensable tools in modern drug discovery and can significantly accelerate the design and optimization of novel analogs of this compound.
Molecular Docking: Once a crystal structure of a biological target is available, molecular docking studies can be employed to predict the binding mode of this compound and its analogs. researchgate.net This information can guide the rational design of new derivatives with improved interactions with key residues in the active site. For example, docking studies of pyridine-based sulfonamides with Hsp90α have helped to understand the interactions at the molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical models that correlate the structural features of a series of pyridine sulfonamide analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Design: For novel targets where there are no known inhibitors, de novo design algorithms can be used to design entirely new molecules that are predicted to bind to the target's active site. The pyridine sulfonamide scaffold of this compound could serve as a starting point or fragment for such design efforts.
By integrating these computational approaches, the drug discovery process can be made more efficient, reducing the time and cost associated with the synthesis and testing of new compounds.
Investigation of Multi-Target Directed Ligands within the Pyridine Sulfonamide Class
Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple pathological pathways. nih.govnih.gov Multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, represent a promising therapeutic strategy for these conditions. nih.gov The pyridine sulfonamide scaffold is well-suited for the development of MTDLs due to its ability to be decorated with various pharmacophoric groups. nih.gov
For instance, in the context of Alzheimer's disease, a hybrid molecule incorporating the pyridine sulfonamide core of this compound with a fragment known to inhibit beta-secretase or aggregate amyloid-beta could be designed. nih.gov Similarly, for cancer, a dual inhibitor of a protein kinase and a carbonic anhydrase could be developed to simultaneously target tumor growth and the tumor microenvironment.
The design of such MTDLs requires a deep understanding of the SAR for each target and careful optimization of the linker connecting the different pharmacophores to ensure optimal activity at both targets.
Deeper Elucidation of Molecular Mechanisms of Action for Identified Biological Activities
A thorough understanding of the molecular mechanism of action is crucial for the successful translation of a lead compound into a clinical candidate. For this compound and its analogs, this will involve a combination of biochemical, biophysical, and cell-based assays.
Enzyme Kinetics: For analogs that show inhibitory activity against a specific enzyme, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). openaccesspub.org This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate.
Biophysical Techniques: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can provide detailed information about the binding of the inhibitor to its target protein at the atomic level. This can confirm the binding mode predicted by computational studies and reveal key interactions that can be exploited for further optimization.
Cell-Based Assays: Ultimately, the activity of any new compound must be confirmed in a cellular context. Cell-based assays can be used to assess the compound's ability to modulate the activity of its target in a living system and to evaluate its downstream effects on cellular signaling pathways. For example, if an analog is identified as a VEGFR-2 inhibitor, its effect on angiogenesis could be studied in endothelial cell tube formation assays. mdpi.com
A comprehensive understanding of the molecular mechanism of action will not only provide a solid rationale for the therapeutic potential of this compound and its analogs but will also aid in the identification of potential off-target effects and the development of biomarkers for clinical studies.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-pentylpyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-chloropyridine-3-sulfonyl chloride with pentylamine. Key parameters include temperature (0–5°C for exothermic control), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios. Statistical experimental design (e.g., factorial or response surface methodology) can optimize yield by identifying critical variables like reaction time and pH . Quantum chemical calculations (e.g., transition state analysis) may further refine conditions .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC (≥98% purity threshold, reverse-phase C18 column, acetonitrile/water mobile phase) .
- NMR (¹H/¹³C for functional group validation; compare chemical shifts with sulfonamide analogs ).
- X-ray crystallography to resolve bond lengths and angles (e.g., monoclinic P21/n space group observed in related sulfonamides ).
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) based on sulfonamide analogs .
- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group. Confirm stability via periodic LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity at the C2 position. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide to predict regioselectivity . Validate with kinetic studies using substituent-specific probes (e.g., thiols or amines) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Dynamic NMR : Assess rotational barriers of the sulfonamide group to explain splitting patterns.
- Cross-validation : Compare with X-ray-derived torsion angles (e.g., C–S–N–C dihedral angles ≈ 75° in related structures ).
- Solvent effects : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced conformational changes .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Methodological Answer :
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonding ).
- Analog synthesis : Replace the pentyl chain with branched alkyl groups or aryl substituents (e.g., 3-trifluoromethylpyridine derivatives ) and assay activity against target enzymes (e.g., kinases or sulfotransferases ).
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